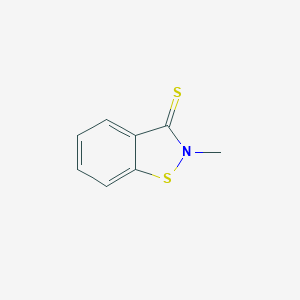

Dihydroactinidiolide

描述

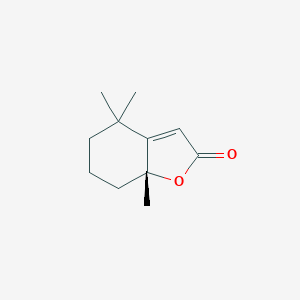

(S)-4,4,7a-Trimethyl-5,6,7,7a-tetrahydrobenzofuran-2(4H)-one is a natural product found in Triticum aestivum and Vitis vinifera with data available.

作用机制

Target of Action

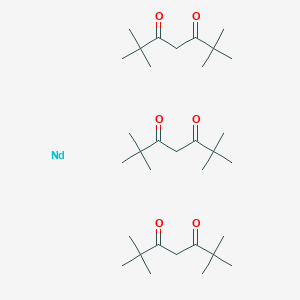

Dihydroactinidiolide (DA) is a volatile terpene that has been found to interact with a variety of targets. It is known to be a bioactive molecule in animals, acting as a component of pheromones in insects such as red fire ants . In plants, it has been suggested to play a role in the regulation of gene expression and photoacclimation .

Mode of Action

It is known that da can react with nucleophilic structures in macromolecules due to its carbonyl group, providing this compound with a high potential reactivity . This suggests that DA may interact with its targets through chemical reactions, leading to changes in the targets’ function or behavior.

Biochemical Pathways

DA is a derivative of β-carotene, produced through the secondary oxidation of β-ionone . It has been found to accumulate in Arabidopsis leaves under high light stress , suggesting that it may be involved in the plant’s response to light stress.

Pharmacokinetics

It has been suggested that da has suitable adme properties which prove its druglikeness

Result of Action

DA has been found to exhibit various effects at the molecular and cellular level. For example, it has been found to exhibit cytotoxic effects against cancer cell lines . In plants, it has been suggested to regulate gene expression and photoacclimation . In animals, it acts as a component of pheromones, influencing the behavior of other animals .

Action Environment

The action of DA can be influenced by environmental factors. For example, it has been found to accumulate in Arabidopsis leaves under high light stress , suggesting that light conditions can influence its production and action. Furthermore, the action of DA as a pheromone in insects suggests that it may be influenced by the presence of other animals .

生化分析

Biochemical Properties

Dihydroactinidiolide is known to interact with various biomolecules. It is a potent plant growth inhibitor and a regulator of gene expression . It is also responsible for light adaptation in Arabidopsis . This compound has antioxidant activity, antibacterial activity, anticancer activity, and neuroprotection .

Cellular Effects

This compound can regulate gene expression and photoacclimation in Arabidopsis . It is involved in the detoxification reactions of reactive oxygen species (ROS), especially upon light-mediated photooxidative stress . This leads to programmed cell death . This compound also has an effect on the expression of genes known to be affected by singlet oxygen .

Molecular Mechanism

The molecular mechanism of this compound involves its high potential reactivity due to the presence of a carbonyl group that can react with nucleophilic structures in macromolecules . This reactivity allows this compound to interact with various biomolecules and exert its effects at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, treatments with this compound induced a rise in the internal content of Arabidopsis leaves to levels measured in high light-treated plants .

Metabolic Pathways

This compound is involved in the metabolic pathway of β-carotene . It is a lactone resulting from the secondary oxidation of β-ionone through the intermediate 5,6-epoxy-β-ionone .

Transport and Distribution

It is known that this compound is a volatile compound , suggesting that it may be able to move freely across cell membranes.

Subcellular Localization

Given its role in regulating gene expression and photoacclimation in Arabidopsis , it is likely that this compound interacts with various subcellular compartments

属性

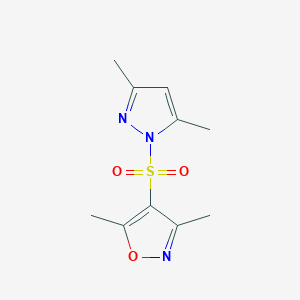

IUPAC Name |

(7aS)-4,4,7a-trimethyl-6,7-dihydro-5H-1-benzofuran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-10(2)5-4-6-11(3)8(10)7-9(12)13-11/h7H,4-6H2,1-3H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMKHDCBNRDRUEB-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1=CC(=O)O2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC(C1=CC(=O)O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81800-41-1 | |

| Record name | Dihydroactinidiolide, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081800411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIHYDROACTINIDIOLIDE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2C1JT71RC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of dihydroactinidiolide?

A1: this compound has a molecular formula of C11H16O2 and a molecular weight of 180.24 g/mol.

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, researchers have used various spectroscopic techniques to characterize this compound. These include infrared spectroscopy (IR), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance spectroscopy (NMR). [, , , , , ]

Q3: Can you describe common synthetic routes for this compound?

A3: this compound can be synthesized through several pathways, often starting from readily available compounds. Some methods involve the use of β-ionone as a precursor, utilizing reagents like peroxyacetic acid and silicotungstic acid. [] Other approaches utilize citral, employing steps such as cyclization, cyanation, dehydration, and hydrolysis. [, ] Additionally, asymmetric synthesis routes have been developed using chiral starting materials like (R)-2-hydroxy-2-methylcyclohexanone and employing reactions like cerium enolate chemistry or copper(II)-bisoxazoline-catalyzed hetero-Diels-Alder reactions. [, , ]

Q4: What are the natural sources of this compound?

A4: this compound is found naturally in various plants. Significant sources include:

- Tea: Black tea, green tea, yellow tea, and Pu-erh tea have been reported to contain this compound. [, , , , , ]

- Other plants: Artemisia lactiflora, Osmanthus fragrans, Trollius chinensis, persimmon leaves (Diospyros kaki), and Fucus vesiculosus (brown algae) also contain this compound. [, , , , , ]

- Fungi: Certain fungi, like Ganoderma applanatum, Hypomyces odoratus, Kuehneromyces mutabilis, and Trametes suaveolens, can produce this compound through the degradation of β-carotene. []

Q5: How is this compound formed in nature?

A5: this compound is often formed as a degradation product of β-carotene. This process can occur through various mechanisms:

- Thermal degradation: Heating β-carotene, such as during the roasting of green tea, can lead to the formation of this compound. [, ]

- Oxidative degradation: Exposure of β-carotene to oxidizing agents can also result in this compound formation. [, ]

- Enzymatic degradation: Certain microorganisms possess enzymes, such as carotenoid cleavage oxygenases, capable of breaking down β-carotene into this compound and other compounds. [, , ]

Q6: Does this compound have any known biological activities?

A6: Yes, this compound has been reported to exhibit various biological activities:

- Antimetastatic activity: Research suggests that this compound inhibits the migration and invasion of non-small cell lung cancer (NSCLC) cells in vitro, potentially by downregulating N-cadherin. []

- Allelopathic activity: this compound has been identified as an allelochemical, inhibiting the germination and growth of certain plant species, such as Chinese amaranth and barnyard grass. []

- Germination inhibitor: Studies have shown that this compound can act as a germination inhibitor in wheat grains, potentially contributing to seed dormancy. [, ]

- Pheromone activity: In animals, this compound is a known component of pheromones in insects and mammals. []

Q7: What are the potential applications of this compound?

A7: Due to its aroma and biological properties, this compound holds potential applications in various industries:

- Food industry: As a flavoring agent, this compound contributes to the characteristic aroma of certain foods and beverages, particularly tea. [, , , , ]

- Fragrance industry: The pleasant, often fruity, odor of this compound makes it valuable for perfumes and cosmetics. [, ]

- Agriculture: Its allelopathic properties suggest potential applications in developing bio-herbicides or weed control strategies. []

- Pharmaceuticals: The antimetastatic activity of this compound warrants further investigation for potential anticancer therapies. []

Q8: What analytical techniques are used to identify and quantify this compound?

A8: Several analytical techniques are employed:

- Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common method for separating, identifying, and quantifying this compound in complex mixtures. [, , , , , , , ]

- High-Performance Liquid Chromatography (HPLC): HPLC can also be used to separate and quantify this compound, particularly when coupled with UV-Vis detection. []

Q9: How do researchers ensure the accuracy and reliability of this compound analysis?

A9: Analytical method validation is crucial for ensuring accurate and reliable results. This often involves:

- Use of standards: Comparison with authentic this compound standards helps in confirming the identity and quantifying the compound. []

- Method optimization: Careful selection of extraction methods, chromatographic columns, and detection parameters ensures optimal separation and detection sensitivity. [, ]

- Quality control: Implementing appropriate quality control measures, like using internal standards and performing replicate analyses, helps in minimizing errors and ensuring data reliability. []

Q10: What are some of the future research directions for this compound?

A11:

Q11: How does the concentration of this compound vary in different tea types and cultivars?

A12: The concentration of this compound varies significantly depending on the tea type, cultivar, processing methods, and geographical origin. For instance, some studies show higher levels in aged Pu-erh tea compared to raw or ripe Pu-erh tea. [] Additionally, the cultivars used for Wuyi Rock tea demonstrate distinct volatile profiles, influencing the relative abundance of this compound. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-nitro-7,9,10,14b-tetrahydro-5H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B94932.png)

![[(8R,9S,13S,14S,16R,17R)-13-methyl-3,16-disulfooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] hydrogen sulfate](/img/structure/B94947.png)